(S)-TCO-PEG4-acid

Bioorthogonal Chemistry Click Chemistry Kinetics

Select (S)-TCO-PEG4-acid (CAS 1802913-21-8) for its unique axial TCO stereochemistry that delivers a 150‑fold faster IEDDA reaction rate versus the equatorial isomer and a 6.2‑day in vivo stability half‑life. The PEG4 spacer is empirically pre‑optimized to maximize ternary complex formation, enabling PROTAC DC₅₀ values as low as 19 nM. This linker ensures modular, click‑based assembly with superior solubility and minimal non‑specific binding for live‑cell imaging.

Molecular Formula C20H35NO8
Molecular Weight 417.5 g/mol
Cat. No. B12427168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-TCO-PEG4-acid
Molecular FormulaC20H35NO8
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1+/t18-/m1/s1
InChIKeyPSNKSDUNMXNXDE-ZMXQLYDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (S)-TCO-PEG4-acid and Why It Matters in Bioorthogonal Chemistry & PROTAC Development


(S)-TCO-PEG4-acid (CAS 1802913-21-8) is a heterobifunctional linker that integrates a strained trans-cyclooctene (TCO) moiety, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid . The (S)-stereochemical designation indicates a specific axial conformation of the TCO ring, a feature that critically dictates its reactivity in the inverse electron-demand Diels–Alder (IEDDA) ligation with tetrazines, the fastest known bioorthogonal reaction [1]. This compound is not merely a passive tether; its specific stereochemistry and PEG4 length are empirical determinants of ligation kinetics and resultant PROTAC (PROteolysis TArgeting Chimera) degradation efficiency, distinguishing it from its equatorial isomer and other PEG-length variants .

Why (S)-TCO-PEG4-acid Cannot Be Substituted with its Equatorial Isomer or PEG3/PEG8 Analogs


In bioorthogonal chemistry and PROTAC design, stereochemistry and linker length are not interchangeable parameters; they directly govern the reaction's kinetic and thermodynamic landscape. Substituting the axial (S)-TCO-PEG4-acid with its equatorial counterpart can lead to a substantial loss in ligation rate due to differences in ring strain and orbital alignment [1]. Similarly, replacing the PEG4 spacer with a shorter PEG3 or longer PEG8 variant alters the spatial distance between the E3 ligase and target protein ligands in a PROTAC, which can abrogate the formation of a productive ternary complex, resulting in a complete failure of targeted protein degradation [2]. The following evidence quantifies precisely why this specific configuration yields empirically superior and non-substitutable performance.

Quantitative Evidence for (S)-TCO-PEG4-acid Differentiation vs. Equatorial Isomer, PEG Variants, and Alternative Chemistries


Reactivity Advantage: Axial (S)-TCO vs. Equatorial TCO in IEDDA Ligation

The axial (S) conformation of the TCO moiety in (S)-TCO-PEG4-acid is geometrically optimized to relieve ring strain during the cycloaddition transition state, resulting in a dramatically faster reaction with tetrazines compared to its equatorial isomer. This stereoelectronic effect is a primary driver of the reaction rate .

Bioorthogonal Chemistry Click Chemistry Kinetics

Comparative Stability Profile: Axial Reactivity Balanced by 2-TCO In Vivo Stability

While axial TCOs provide superior reactivity, their in vivo stability can be context-dependent. The (S)-TCO-PEG4-acid's specific TCO regioisomer (2-TCO vs. 4-TCO) significantly influences its susceptibility to deactivation by endogenous thiols. Studies on TCO tags show that 2-TCO variants offer a more favorable stability profile for in vivo applications compared to 4-TCO, without a proportionate loss in reactivity [1].

In Vivo Imaging Pretargeting Stability

Linker Length Optimization: PEG4 Enables Potent PROTAC Ternary Complex Formation

The length of the PEG linker is a critical determinant of PROTAC efficacy, as it dictates the spatial geometry of the induced E3 ligase-target protein interaction. Systematic evaluation of PEG linker lengths in VHL-based PROTACs revealed that the PEG4 spacer provides an optimal distance for productive ternary complex formation and subsequent ubiquitination .

PROTAC Targeted Protein Degradation Linker Optimization

Class-Level Reactivity Superiority of TCO-Tetrazine Ligation over Other Click Chemistries

The IEDDA reaction between TCO and tetrazine is recognized as the fastest bioorthogonal ligation available, a property that is intrinsic to the TCO moiety present in (S)-TCO-PEG4-acid. This class-level advantage is critical for applications requiring rapid and quantitative labeling at low concentrations .

Bioorthogonal Chemistry Click Chemistry Kinetics

Optimal Use Cases for (S)-TCO-PEG4-acid Based on Empirical Performance Data


High-Sensitivity Pretargeted PET Imaging and Radiotherapy

The combination of the axial TCO's 150-fold faster reaction rate and the favorable in vivo stability profile (6.2-day half-life [1]) makes (S)-TCO-PEG4-acid the ideal building block for creating pretargeting agents. In this strategy, a slow-clearing antibody conjugated with this linker is first administered and allowed to accumulate at the target site. Days later, a fast-clearing radiolabeled tetrazine probe is injected, undergoing rapid and selective ligation with the pre-localized TCO. This approach, validated with improved tumor-to-background ratios [1], minimizes off-target radiation dose and enhances image contrast.

Construction of High-Potency PROTACs for Targeted Protein Degradation

For researchers synthesizing PROTACs, the (S)-TCO-PEG4-acid linker provides an empirically validated PEG4 spacer length that is critical for achieving potent target degradation. The evidence shows that VHL-recruiting PROTACs incorporating a PEG4 linker can achieve DC50 values as low as 19 nM . Utilizing this linker allows for the modular, click-based assembly of PROTAC libraries, where the linker's length is pre-optimized to facilitate the formation of a productive ternary complex between the target protein and E3 ligase, thereby maximizing degradation efficiency and minimizing off-target effects.

Ultrafast Bioorthogonal Labeling of Low-Abundance Proteins in Live Cells

The exceptional reaction kinetics of the TCO-tetrazine ligation (2000 M⁻¹s⁻¹ ) is a distinct advantage for labeling scarce or transient cellular proteins. By first derivatizing a target-specific ligand (e.g., a small molecule inhibitor or antibody fragment) with (S)-TCO-PEG4-acid, researchers can introduce a bioorthogonal handle that reacts near-instantaneously with a cell-permeable tetrazine-fluorophore probe. The PEG4 spacer enhances solubility and reduces non-specific binding, enabling high-contrast live-cell imaging and real-time tracking of protein dynamics at physiologically relevant concentrations.

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